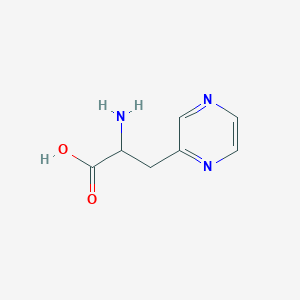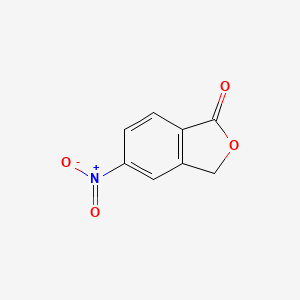
5-Iodo-1-pentanol
Übersicht
Beschreibung
5-Iodo-1-pentanol is an organic compound with the chemical formula C5H11IO. It is a colorless liquid with a density of approximately 1.62 g/cm³ and a boiling point of 210-212°C . This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon chain.
Vorbereitungsmethoden
5-Iodo-1-pentanol can be synthesized through various methods. One common synthetic route involves the reaction of valeraldehyde (C5H10O) with hydrogen iodide (HI). The reaction proceeds under controlled conditions to yield this compound . This method is often used in laboratory settings due to its simplicity and efficiency.
Analyse Chemischer Reaktionen
5-Iodo-1-pentanol undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups. For example, it can react with nucleophiles such as sodium azide (NaN3) to form 5-azido-1-pentanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form 5-iodo-1-pentanal or further to 5-iodo-1-pentanoic acid under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 5-iodopentane by using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO4), and lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Iodo-1-pentanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of other iodinated compounds.
Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those requiring iodinated intermediates.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Iodo-1-pentanol involves its reactivity due to the presence of the iodine atom and the hydroxyl group. The iodine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxyl group can undergo oxidation or reduction, further expanding its utility in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
5-Iodo-1-pentanol can be compared with other similar compounds such as:
5-Bromo-1-pentanol: Similar in structure but contains a bromine atom instead of iodine. It has different reactivity and physical properties.
5-Chloro-1-pentanol: Contains a chlorine atom and exhibits different chemical behavior due to the smaller size and different electronegativity of chlorine compared to iodine.
1-Pentanol: Lacks the halogen atom, making it less reactive in substitution reactions but still useful in various chemical processes.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs.
Eigenschaften
IUPAC Name |
5-iodopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c6-4-2-1-3-5-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYCSFHXRGKNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-naphtho[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B3278043.png)







![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)




